![molecular formula C7H3BrClNS B14903286 5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
5-Bromo-4-chlorothieno[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-chlorothieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of both bromine and chlorine atoms attached to a thienopyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chlorothieno[2,3-b]pyridine typically involves the bromination and chlorination of thienopyridine derivatives. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and solvents like 1,4-dioxane or acetone .
Industrial Production Methods
Industrial production of this compound often involves scalable and robust synthetic routes. These methods rely on standard laboratory equipment and avoid the use of chromatography for purification. The process typically includes multiple steps such as the Gewald reaction, pyrimidone formation, bromination, and chlorination .
化学反应分析
Types of Reactions
5-Bromo-4-chlorothieno[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of boronic acids and palladium catalysts to substitute the halogen atoms with aryl or alkyl groups.
Base and Solvent: Potassium carbonate (K2CO3) and solvents like 1,4-dioxane or acetone are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridine derivatives, which can have different functional groups attached to the thienopyridine core .
科学研究应用
5-Bromo-4-chlorothieno[2,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial agents.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
作用机制
The mechanism of action of 5-Bromo-4-chlorothieno[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets and pathways. For example, in medicinal chemistry, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
相似化合物的比较
Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine:
3-Bromo-5-chlorothieno[3,2-b]pyridine: Another related compound with different positioning of the bromine and chlorine atoms.
Uniqueness
Its ability to undergo various substitution reactions and its use as a building block in medicinal chemistry and material science highlight its versatility and importance in scientific research .
属性
分子式 |
C7H3BrClNS |
|---|---|
分子量 |
248.53 g/mol |
IUPAC 名称 |
5-bromo-4-chlorothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-10-7-4(6(5)9)1-2-11-7/h1-3H |
InChI 键 |
YXMGOQGGXONFGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=NC=C(C(=C21)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)
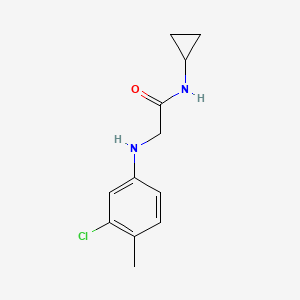
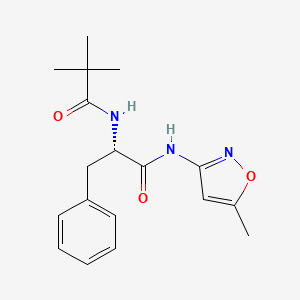
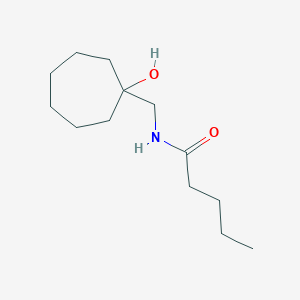
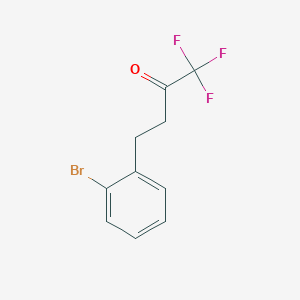
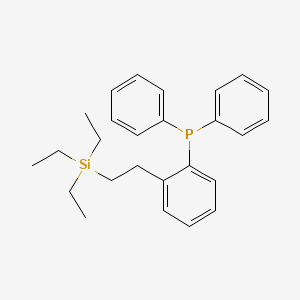
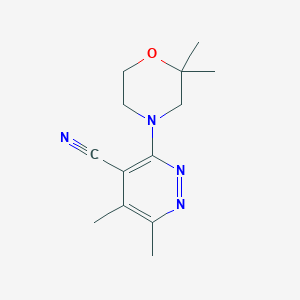
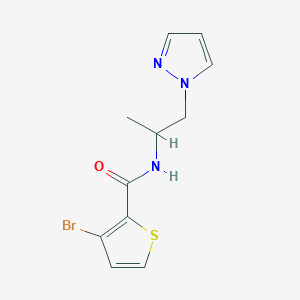
![(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)
![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
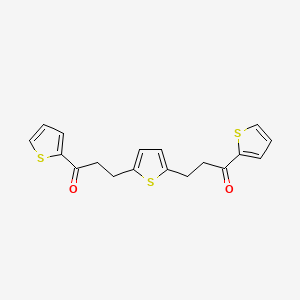
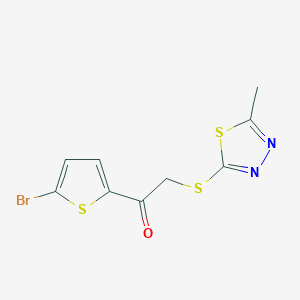
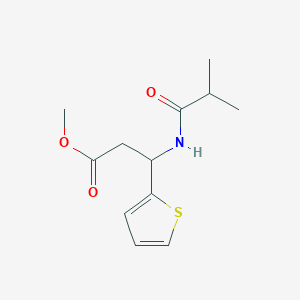
![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
